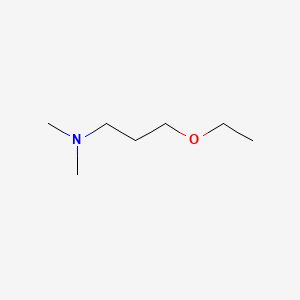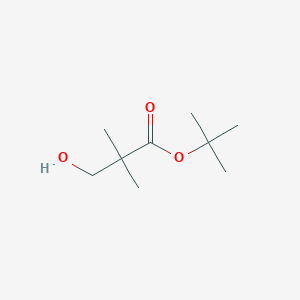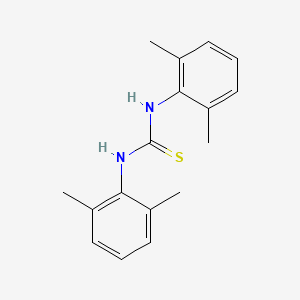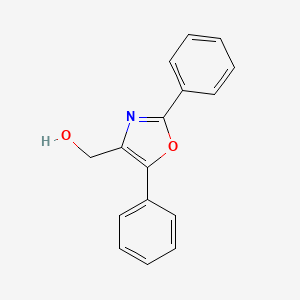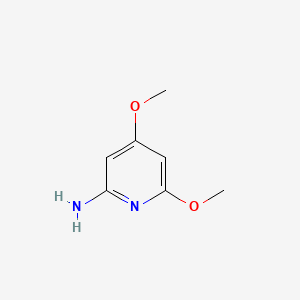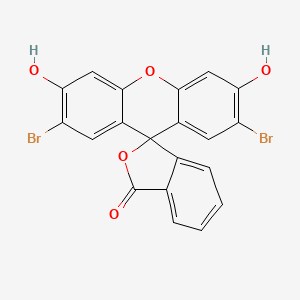
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
Overview
Description
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate has been recognized for its role in organic synthesis, particularly due to its electron-withdrawing effects which are beneficial in various chemical transformations. Research highlights its utility as an intermediate in transition metal-catalyzed reactions, showcasing its effectiveness in processes like Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions. The compound's use extends beyond common triflates, offering advantages in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).
Biochemical Applications and Mutagen Suppression
In biochemical research, compounds related to Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate, like S-Methyl methanethiosulfonate (MMTS) and diphenyl disulfide (DPDS), have been studied for their enzyme-sulfhydryl blocking properties. These agents have shown potent bio-antimutagenic properties in various models. Notably, MMTS demonstrated a dose-dependent reduction in mitomycin C-induced mutant wing spots in Drosophila melanogaster and micronuclei in mice, emphasizing its potential as an effective antimutagen in vivo (Nakamura et al., 1997).
Environmental Applications and Liver Bioaccumulation Studies
Concerning environmental applications, studies have focused on the bioaccumulation potential of compounds like Perfluorooctanesulfonate (PFOS) in liver tissues, with related substances showing significant liver weight increase, adenomas, and hepatomegaly upon exposure. Research in this domain aims at designing and synthesizing alternatives with lower liver bioaccumulation, leveraging both experimental and computational models to predict binding affinities and assess the bioaccumulation of alternatives like perfluorodecalin-2-sulfonic acid and N-diperfluorobutanoic acid. These findings are crucial in understanding the liver accumulation mechanisms and designing compounds with minimal environmental and biological impact (Cao et al., 2019).
properties
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZZWUTJCPYHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



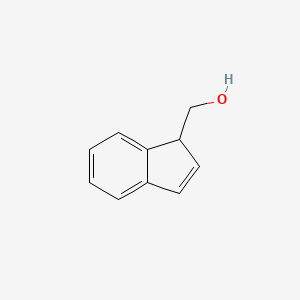
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
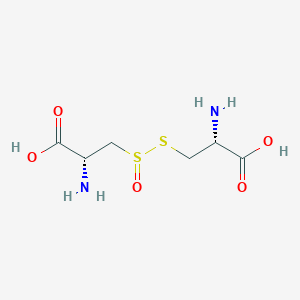

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
